

Technical Guide: 5-Bromo-2-chloro-3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-methoxypyridine

Cat. No.: B144052

[Get Quote](#)

Disclaimer: Information regarding the specific chemical compound **2-Bromo-5-chloro-3-methoxypyridine** is limited in publicly available scientific literature. This guide focuses on the closely related, well-documented isomer, 5-Bromo-2-chloro-3-methoxypyridine (CAS Number: 286947-03-3). The chemical properties, synthetic routes, and applications of this isomer are expected to be similar and are presented here to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

5-Bromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers multiple reactive sites for the construction of complex molecular architectures.

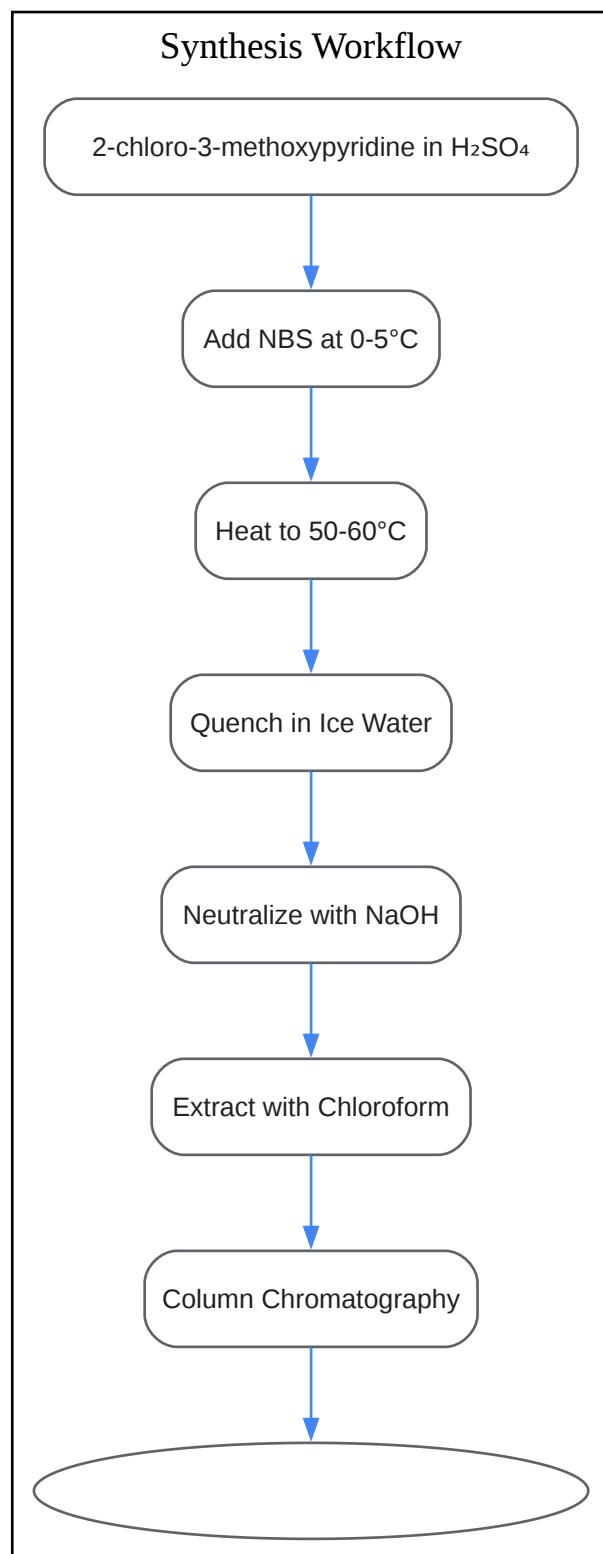
Property	Value	Source
CAS Number	286947-03-3	[1] [2]
Molecular Formula	C ₆ H ₅ BrCINO	[1] [2] [3]
Molecular Weight	222.47 g/mol	[1] [3]
IUPAC Name	5-bromo-2-chloro-3-methoxypyridine	[1] [2] [3]
Appearance	White Powder	[3]
Boiling Point	245.617 °C at 760 mmHg	[3]
Density	1.65 g/cm ³	[3]

Synthesis and Experimental Protocols

While a specific, detailed synthesis for 5-bromo-2-chloro-3-methoxypyridine is not readily available, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 5-bromo-2-chloro-4-methoxypyridine. The proposed synthesis involves the electrophilic bromination of a 2-chloro-3-methoxypyridine precursor.

Proposed Synthesis of 5-Bromo-2-chloro-3-methoxypyridine

This protocol is based on the bromination of a chloromethoxypyridine derivative.[\[1\]](#)


Materials:

- 2-chloro-3-methoxypyridine
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- 8N Sodium Hydroxide (NaOH) solution

- Chloroform (CHCl₃) or other suitable organic solvent
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate

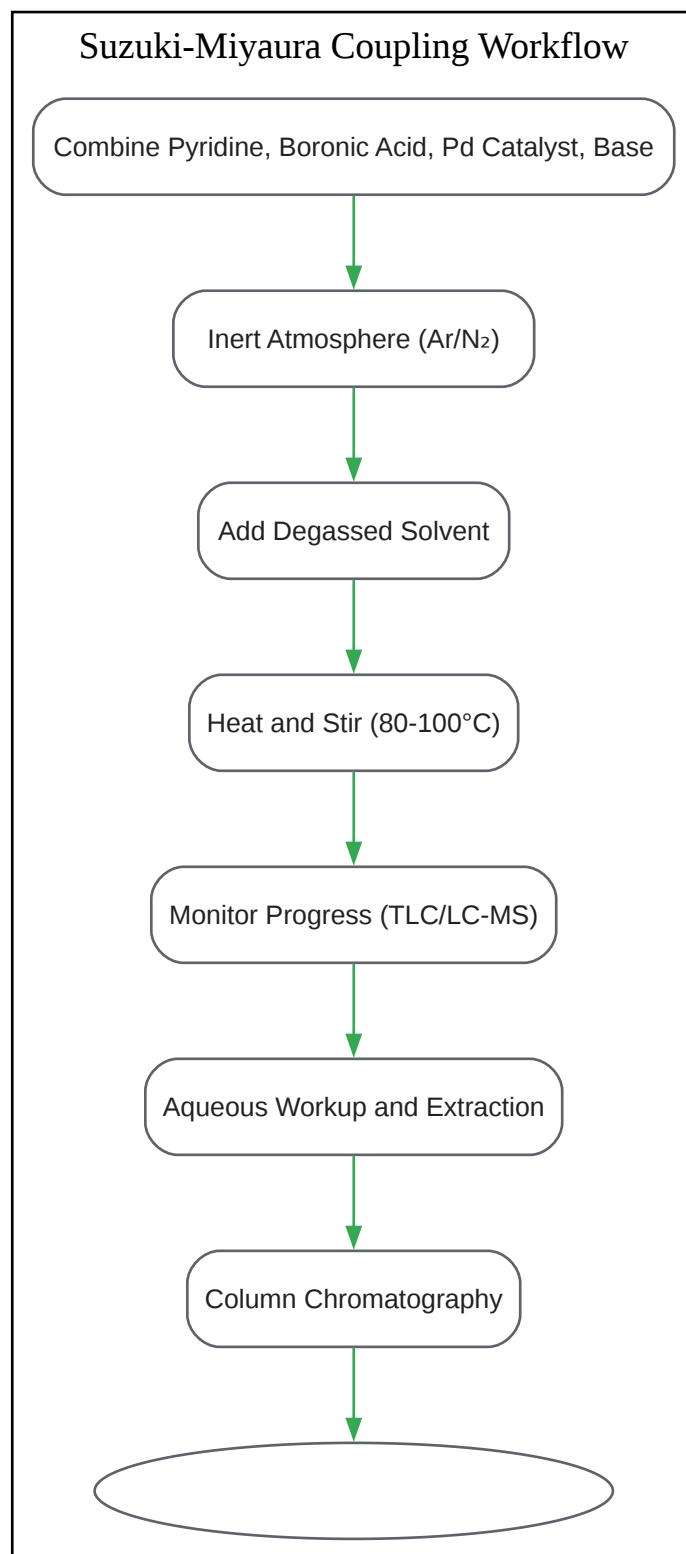
Procedure:

- In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
- Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution in portions, maintaining the temperature at or below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Carefully pour the reaction mixture into a beaker of crushed ice.
- Neutralize the acidic solution by the slow addition of 8N NaOH solution until the pH is approximately 8-9.
- Extract the aqueous layer multiple times with chloroform.
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-bromo-2-chloro-3-methoxypyridine.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 5-bromo-2-chloro-3-methoxypyridine.

Key Reactions and Methodologies


The two halogen atoms on the pyridine ring of 5-bromo-2-chloro-3-methoxypyridine have differential reactivity, allowing for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This enables sequential couplings to build molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For 5-bromo-2-chloro-3-methoxypyridine, this reaction is expected to proceed selectively at the C-5 position.

Generalized Protocol:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture with stirring to 80-100 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

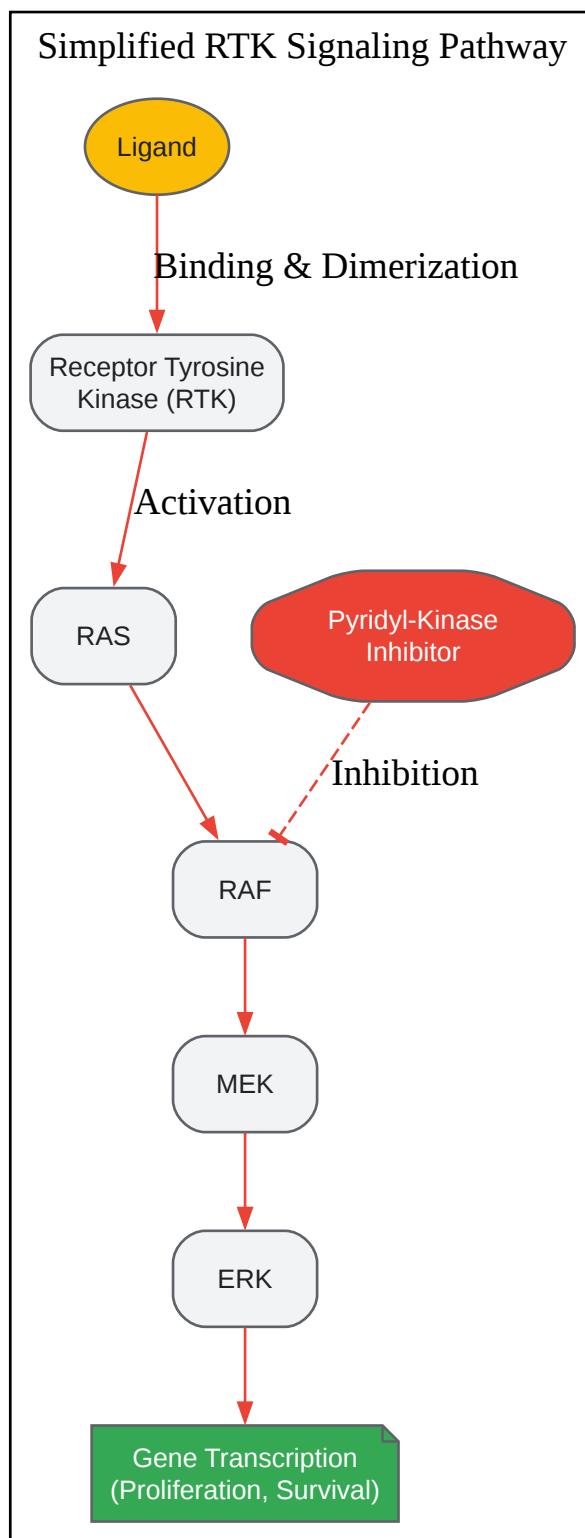
Generalized Protocol:

- In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs_2CO_3 , 1.4-2.0 equiv.) in a Schlenk flask.
- Add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
- Add an anhydrous, degassed solvent such as toluene or dioxane.
- Heat the reaction mixture with stirring to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.^[4] The pyridine ring can act as a bioisostere of adenine, binding to the hinge region of the ATP-binding pocket of kinases.^[4] The substituents on the pyridine ring are crucial for achieving potency and selectivity.

Role as a Scaffold for Kinase Inhibitors


Kinases are a class of enzymes that play a critical role in cell signaling pathways.^[4] Dysregulation of kinase activity is a hallmark of many cancers, making them important

therapeutic targets.^[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs.^[5]

The 2-chloropyridine moiety, present in the title compound, can be utilized to develop covalent inhibitors that form an irreversible bond with a cysteine residue near the active site of certain kinases, such as MSK1.^[6] This can lead to increased potency and duration of action.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinase inhibitors target components of RTK signaling pathways, which are frequently overactive in cancer. The diagram below illustrates a simplified RTK pathway, a common target for pyridine-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Simplified RTK signaling pathway, a common target for kinase inhibitors.

Safety and Handling

5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Classification:[[1](#)][[7](#)]

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
- Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements:[[7](#)]

- Prevention:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/eye protection/face protection.
- Response:
 - P301 + P316: IF SWALLOWED: Get emergency medical help immediately.
 - P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P317: Get medical help.
- Storage:
 - P405: Store locked up.
- Disposal:
 - P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Avoid contact with skin, eyes, and clothing.
- Keep container tightly closed.
- Store in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-chloro-3-methoxypyridine | C₆H₅BrCINO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-chloro-3-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144052#2-bromo-5-chloro-3-methoxypyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com